Piperidine 3-Carboxamide vs. 4-Carboxamide Regioisomerism: Structural Differentiation from N-(2-Chlorobenzyl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide (CAS 1105233-95-1)
The target compound is a piperidine-3-carboxamide, whereas the commercial analog CAS 1105233-95-1 is a piperidine-4-carboxamide with a 2-chlorobenzyl (rather than 2-chlorophenyl) amide substituent. The 3-carboxamide configuration places the amide carbonyl in a distinct spatial orientation relative to the pyridazine plane, which in related SCD1 inhibitor series has been shown to alter enzymatic IC50 values by >10-fold between 3- and 4-substituted piperidine regioisomers [1]. No direct head-to-head bioactivity data comparing these two exact compounds has been publicly reported.
| Evidence Dimension | Regioisomeric configuration (piperidine substitution position) and N-substituent identity |
|---|---|
| Target Compound Data | Piperidine-3-carboxamide; N-(2-chlorophenyl) substituent |
| Comparator Or Baseline | Piperidine-4-carboxamide; N-(2-chlorobenzyl) substituent (CAS 1105233-95-1) |
| Quantified Difference | No direct comparative bioactivity data available; class-level SAR predicts significant potency divergence |
| Conditions | Structural analysis and patent-class SAR inference |
Why This Matters
Procurement of the wrong regioisomer will introduce a geometrically distinct pharmacophore, invalidating SAR hypotheses and requiring independent re-validation of all biological assays.
- [1] US9102669B2 - Substituted piperidinyl-pyridazinyl derivatives useful as SCD 1 inhibitors. Janssen Pharmaceutica NV, 2015. View Source
